molecular formula C18H11Br3N2O5Si B14618839 Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol CAS No. 58102-01-5

Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol

Cat. No.: B14618839
CAS No.: 58102-01-5
M. Wt: 603.1 g/mol
InChI Key: LKANTOFAXAPZMU-UHFFFAOYSA-N
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Description

Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of bromine and nitro groups attached to phenyl rings, which are further bonded to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol typically involves multi-step organic reactions. One common method includes the bromination of phenyl rings followed by nitration. The brominated phenyl rings are then reacted with silicon-containing reagents to form the desired organosilicon compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Potential use in the development of bioactive molecules due to its ability to interact with biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups allows it to form specific interactions with these targets, potentially inhibiting or activating certain biological pathways. The silicon atom in the compound can also play a role in stabilizing the molecular structure and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(4-bromophenyl)silane: Another organosilicon compound with similar bromine-substituted phenyl rings.

    Bis(4-bromophenyl)silanediol: Contains two bromine-substituted phenyl rings and two hydroxyl groups attached to silicon.

    Tris(4-bromophenyl)silanol: Contains three bromine-substituted phenyl rings and one hydroxyl group attached to silicon.

Uniqueness

Bis(4-bromo-3-nitrophenyl)(4-bromophenyl)silanol is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups with the silicon atom makes it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

58102-01-5

Molecular Formula

C18H11Br3N2O5Si

Molecular Weight

603.1 g/mol

IUPAC Name

bis(4-bromo-3-nitrophenyl)-(4-bromophenyl)-hydroxysilane

InChI

InChI=1S/C18H11Br3N2O5Si/c19-11-1-3-12(4-2-11)29(28,13-5-7-15(20)17(9-13)22(24)25)14-6-8-16(21)18(10-14)23(26)27/h1-10,28H

InChI Key

LKANTOFAXAPZMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[Si](C2=CC(=C(C=C2)Br)[N+](=O)[O-])(C3=CC(=C(C=C3)Br)[N+](=O)[O-])O)Br

Origin of Product

United States

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